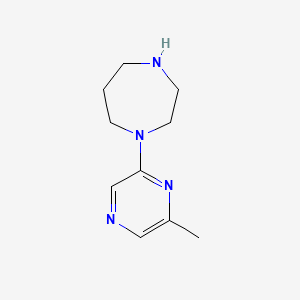

1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyrazin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-9-7-12-8-10(13-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQNXEGORWZCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594683 | |

| Record name | 1-(6-Methylpyrazin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-23-5 | |

| Record name | Hexahydro-1-(6-methyl-2-pyrazinyl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyrazin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Novel Synthetic Routes for Pyrazinyl-Diazepane Derivatives

Abstract

This technical guide provides an in-depth exploration of modern synthetic strategies for the construction of pyrazinyl-diazepane derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Recognizing the challenges in uniting the electron-deficient pyrazine core with the conformationally flexible seven-membered diazepane ring, this document moves beyond classical synthetic paradigms to focus on novel, efficient, and modular routes. We will dissect convergent strategies leveraging palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as linear approaches where the diazepine ring is constructed upon a pre-functionalized pyrazine scaffold. Detailed experimental protocols, mechanistic insights, and data-driven optimization strategies are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to accelerate their research and development endeavors in this promising chemical space.

Introduction: The Strategic Importance of the Pyrazinyl-Diazepane Scaffold

The fusion of a pyrazine ring with a diazepane moiety creates a unique chemical scaffold with considerable potential in medicinal chemistry. The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] Its electron-deficient nature allows it to act as a bioisosteric replacement for benzene, pyridine, and pyrimidine rings, often improving pharmacokinetic properties such as solubility and metabolic stability.[1] Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, diuretic, antidiabetic, and anti-inflammatory properties.[3]

The diazepine ring, a seven-membered heterocycle with two nitrogen atoms, is another privileged structure in drug discovery, most famously represented by the benzodiazepine class of central nervous system (CNS) active agents.[4] The conformational flexibility of the diazepine ring allows for diverse interactions with biological targets. Derivatives of 1,4-diazepane have been investigated as factor Xa inhibitors with potent anticoagulant and antithrombotic activity.[5]

The combination of these two pharmacophores in the form of pyrazinyl-diazepane derivatives presents an exciting opportunity for the development of novel therapeutics, particularly for CNS disorders, leveraging the potential for improved blood-brain barrier penetration.[3] However, the synthesis of these hybrid molecules is not without its challenges. The electron-deficient character of the pyrazine ring can render it less reactive in certain coupling reactions, while the synthesis of substituted diazepanes can be complex. This guide aims to provide a comprehensive overview of cutting-edge synthetic methodologies to overcome these hurdles.

Convergent Synthetic Strategies: The Power of Cross-Coupling

Convergent synthesis, where the pyrazine and diazepane moieties are synthesized separately and then coupled, offers a highly modular and flexible approach to a wide array of derivatives. This strategy is heavily reliant on the robustness and functional group tolerance of modern cross-coupling reactions.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, particularly for the N-arylation of amines with aryl halides.[6] This reaction is exceptionally well-suited for the synthesis of N-(pyrazin-2-yl)-1,4-diazepanes from a halopyrazine and a diazepane.

The general transformation is depicted below:

Caption: General scheme for Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precursor and ligand is critical for achieving high yields, especially with electron-deficient heterocycles like pyrazine. While first-generation catalysts may be sluggish, modern systems employing bulky, electron-rich phosphine ligands such as tBuXPhos or BrettPhos have shown remarkable efficacy in the amination of challenging heterocyclic halides.[7] The use of pre-catalysts can also simplify reaction setup and improve reproducibility.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K3PO4) can be advantageous depending on the substrate's functional group tolerance.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Synthesis of 1-(Pyrazin-2-yl)-1,4-diazepane

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-chloropyrazine (1.0 mmol), 1,4-diazepane (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd2(dba)3 (2 mol%) and XPhos (4 mol%)).

-

Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(pyrazin-2-yl)-1,4-diazepane.

| Parameter | Condition | Rationale |

| Catalyst | Pd2(dba)3 / XPhos | Efficient for electron-deficient heterocycles. |

| Base | NaOtBu | Strong, non-nucleophilic base. |

| Solvent | Toluene | Anhydrous, aprotic, high-boiling. |

| Temperature | 100 °C | Promotes catalytic turnover. |

Table 1: Optimized conditions for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Constructing the C-C Bond

The Suzuki-Miyaura coupling provides a versatile method for creating a carbon-carbon bond between a pyrazine and a diazepane, assuming appropriate functionalization of the coupling partners (e.g., a halopyrazine and a diazepane boronic ester, or vice versa).[8]

A representative Suzuki-Miyaura coupling is shown below:

Caption: General scheme for Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

-

Boron Reagent: Pyrazine boronic esters are generally more stable and easier to handle than the corresponding boronic acids. They can be prepared from halopyrazines via palladium-catalyzed Miyaura borylation.[9]

-

Catalyst and Base: The choice of palladium catalyst and base is interdependent and crucial for efficient coupling.[10] Systems like Pd(PPh3)4 with an aqueous solution of a carbonate base (e.g., Na2CO3 or K2CO3) are often effective. The use of water in the solvent system can be beneficial for the hydrolysis of boronic esters to the more reactive boronic acids in situ.[11]

Experimental Protocol: Synthesis of 2-(1,4-Diazepan-1-yl)pyrazine via Suzuki Coupling

-

Preparation of Pyrazine Boronic Ester: Synthesize 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine from 2-chloropyrazine and bis(pinacolato)diboron using a suitable palladium catalyst.

-

Coupling Reaction: In a round-bottom flask, combine the pyrazine boronic ester (1.0 mmol), a suitable halogenated diazepane derivative (e.g., 1-bromo-1,4-diazepane, 1.1 mmol), Pd(PPh3)4 (5 mol%), and potassium carbonate (2.0 mmol).

-

Solvent and Reaction Conditions: Add a mixture of toluene and water (e.g., 4:1 v/v, 10 mL) and heat the reaction at 90 °C under an inert atmosphere for 12 hours.

-

Work-up and Purification: After cooling, separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic fractions, dry, and concentrate. Purify the residue by column chromatography.

| Parameter | Condition | Rationale |

| Boron Reagent | Pinacol boronic ester | Stable and readily prepared. |

| Catalyst | Pd(PPh3)4 | Commonly used and effective. |

| Base | K2CO3 (aq) | Promotes transmetalation. |

| Solvent | Toluene/Water | Biphasic system often enhances reactivity. |

Table 2: Optimized conditions for Suzuki-Miyaura coupling.

Linear Synthetic Strategies: Building the Diazepane Ring

In a linear synthesis, the diazepane ring is constructed onto a pre-existing, functionalized pyrazine core. This approach can be advantageous when the desired pyrazine starting material is readily available.

Reductive Amination: A Versatile Ring-Closing Strategy

Reductive amination is a powerful method for forming amines from carbonyl compounds and amines.[12] This reaction can be employed in an intramolecular fashion to construct the diazepane ring from a pyrazine precursor bearing both an amine and a carbonyl group (or a precursor to a carbonyl group).

The general workflow for this approach is as follows:

Caption: Workflow for diazepine synthesis via reductive amination.

Causality Behind Experimental Choices:

-

Reducing Agent: For the one-pot reductive amination, a mild reducing agent that does not reduce the initial carbonyl compound is required. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are excellent choices for this purpose.[12]

-

pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.

Experimental Protocol: Synthesis of a Pyrazinyl-Diazepanone via Intramolecular Reductive Amination

-

Precursor Synthesis: Synthesize a pyrazine derivative with an amino group and a side chain terminating in a protected aldehyde or ketone. For example, start with 2-aminopyrazine and perform a series of reactions to introduce a suitable side chain at the 3-position.

-

Deprotection and Cyclization: Deprotect the carbonyl group and dissolve the resulting amino-carbonyl compound in a suitable solvent like methanol or dichloromethane.

-

Reductive Amination: Add sodium triacetoxyborohydride (1.5 equivalents) and a catalytic amount of acetic acid. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate. Purify the resulting pyrazinyl-diazepanone by column chromatography.

-

Reduction to Diazepane (Optional): The diazepanone can be further reduced to the corresponding diazepane using a strong reducing agent like lithium aluminum hydride (LiAlH4).

| Parameter | Condition | Rationale |

| Reducing Agent | NaBH(OAc)3 | Mild and selective for imines. |

| Catalyst | Acetic Acid | Promotes imine formation. |

| Solvent | Methanol/DCM | Protic or aprotic solvent. |

| Temperature | Room Temperature | Mild reaction conditions. |

Table 3: Conditions for intramolecular reductive amination.

Ring Expansion Strategies: An Unconventional Approach

Ring expansion reactions offer an alternative and sometimes more efficient route to seven-membered rings from more readily available five- or six-membered precursors.[10][13] While less common for the direct synthesis of pyrazinyl-diazepanes, this strategy holds potential for future exploration. For instance, a suitably substituted pyrazinyl-pyrimidine could potentially undergo a ring expansion to a pyrazinyl-diazepine derivative.

Characterization of Pyrazinyl-Diazepane Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Melting Point and Elemental Analysis: To assess the purity of the final compounds.

Conclusion and Future Perspectives

The synthesis of pyrazinyl-diazepane derivatives represents a fertile ground for the discovery of novel bioactive molecules. This guide has outlined several modern and efficient synthetic strategies, with a focus on convergent approaches utilizing palladium-catalyzed cross-coupling reactions and linear strategies involving intramolecular reductive amination. The modularity of these methods allows for the creation of diverse libraries of compounds for biological screening.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods. The exploration of novel catalytic systems, including those based on earth-abundant metals, will be of great interest. Furthermore, the application of flow chemistry and automated synthesis platforms could significantly accelerate the discovery and optimization of new pyrazinyl-diazepane-based drug candidates.

References

-

Smith, R. G., Lucas, R. A., & Wasley, J. W. (1980). Synthesis and anxiolytic activity of a series of pyrazino[1,2-a][14][15]benzodiazepine derivatives. Journal of Medicinal Chemistry, 23(8), 952–955. [Link]

-

Song, J. H., Bae, S. M., Lee, E. H., Cho, J. Y., & Jung, D. Y. (2020). Formation of Benzodiazepines and Pyrazinylquinoxalines from Aromatic and Heteroaromatic Ketones via Deoximation. Asian Journal of Chemistry, 32(7), 1676-1680. [Link]

-

Ohmori, J., Sakamoto, S., Kubota, H., Shimizu-Sasamata, M., Kunitada, S., & Ohno, M. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

-

Gant, T. G. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 686-697. [Link]

-

Joule, J. A., & Mills, K. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (pp. 235-274). Wiley. [Link]

-

Li, J., & Gribble, G. W. (2014). Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. Tetrahedron Letters, 55(30), 4144-4147. [Link]

-

Guven, S., Ozer, M. S., Kaya, S., Menges, N., & Balci, M. (2015). Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. The Journal of Organic Chemistry, 80(24), 12552-12561. [Link]

-

Nolan, S. P., & Organ, M. G. (2019). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition, 58(28), 9399-9403. [Link]

-

De Kimpe, N., & Tehrani, K. A. (2001). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Organic Chemistry, 5(10), 991-1014. [Link]

-

Song, J. H., Bae, S. M., Lee, E. H., Cho, J. Y., & Jung, D. Y. (2020). Formation of Benzodiazepines and Pyrazinylquinoxalines from Aromatic and Heteroaromatic Ketones via Deoximation. Asian Journal of Chemistry, 32(7), 1676-1680. [Link]

-

Fang, R., & Cui, S. (2018). Synthesis of Pyrazolone Fused Benzodiazepines via Rh(III)-Catalyzed [4+ 3] Annulation of 1-Phenylpyrazolidinones with Propargyl Alcohols. Organic Letters, 20(15), 4581-4585. [Link]

-

Hou, J., Li, Y., & Wang, X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

-

Qian, W., Wang, C., & Zhang, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 17, 2026, from [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Adimurthy, S., Ramana, C. V., & Bedekar, A. V. (2011). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Journal of Chemical Sciences, 123(6), 847-853. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Dehbi, A., & Crousse, B. (2022). Synthesis of unique 1,2-diazepine-fused β-lactams via Staudinger-type [2+2] cyclization. ChemRxiv. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. E. A. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][14][15]diazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. [Link]

-

Ben-Yahia, I., Gharsallah, N., & Amamou, M. (2015). Synthesis of Substituted 1, 4-Diazepines and 1, 5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 20(5), 8826-8841. [Link]

-

Reddy, T. J., Le, T. N., & Ting, P. C. (2015). An Update on the Synthesis of Pyrrolo[14][15] benzodiazepines. Molecules, 20(8), 13670-13718. [Link]

-

Watson, D. A., & Buchwald, S. L. (2011). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Organic letters, 13(15), 4172-4175. [Link]

-

Ramajayam, R., Giridhar, R., & Yadav, M. R. (2017). 1, 4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6), 789-803. [Link]

-

Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

De Meglio, P., & Nannini, G. (1974). [Pyrazine-1, 2-a-and 1, 4-diazepino-1-2-1-indoles. I. Synthesis of 10-phenyl-1, 2, 3, 4-yrytshyftopytsxino-1, 2-a-indoles and of 11-phenyl-2, 3, 4, 5-tetrahydro-1H-1, 4-diazepino-1, 2-a-indoles]. Il Farmaco; edizione scientifica, 29(5), 386-397. [Link]

-

El-Haggar, M. A., & El-Faham, A. (2011). Synthesis, characterization, and spectroscopic investigation of fully conjugated pyrazinoporphyrazines. Journal of Porphyrins and Phthalocyanines, 15(11n12), 1136-1143. [Link]

-

Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

-

Alagarsamy, V. (2013). Experimental and theoretical investigation of spectroscopic properties of diazepam. International Journal of ChemTech Research, 5(4), 1786-1795. [Link]

-

Tundel, R. E., & Anderson, K. W. (2007). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. The Journal of organic chemistry, 72(25), 9676-9679. [Link]

-

Shahcheragh, S. M., Jarrahpour, A., & Sinou, D. (2014). Synthesis of Benzo diazepine Derivatives by Nitration and Reduction. E-Journal of Chemistry, 5(3), 543-546. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Piperonal chalcone derivative incorporating the pyrazolo [3, 4-b] pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC advances, 10(49), 29337-29348. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological evaluation of a series of 4-piperazinylpyrazolo[3,4-b]- and -[4,3-b][1,5]benzodiazepines as potential anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anxiolytic activity of a series of pyrazino[1,2-a][1,4]benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic analysis (NMR, MS, IR) of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its privileged scaffold, which is often associated with a range of biological activities. The precise structural elucidation of this molecule is a critical prerequisite for its advancement in any research and development pipeline. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as they apply to the definitive characterization of this compound.

This document is structured to provide not just the data, but the underlying scientific rationale for the experimental design and data interpretation. As such, it serves as both a practical guide for the bench chemist and a deeper educational resource for understanding the application of these powerful analytical techniques.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is paramount before delving into its spectroscopic signatures. This compound consists of a methyl-substituted pyrazine ring linked to a seven-membered diazepane ring. This unique combination of an aromatic, electron-deficient heterocycle and a saturated, flexible diazepine ring gives rise to a distinct set of spectroscopic characteristics.

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments is essential for unambiguous signal assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its non-exchangeable proton signals.

-

Instrumentation: All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: At least 2 seconds to ensure good resolution.

-

Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard.

-

Spectral Width: Set to approximately 220 ppm, centered around 100 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyrazine ring and the aliphatic protons on the diazepane ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3' (Pyrazine) | ~8.1 | s | - | 1H |

| H-5' (Pyrazine) | ~7.9 | s | - | 1H |

| N-H (Diazepane) | ~4.5 (broad) | br s | - | 1H |

| C-2, C-7 (Diazepane) | ~3.8 | t | ~6.0 | 4H |

| C-3, C-6 (Diazepane) | ~3.0 | t | ~6.0 | 4H |

| C-5 (Diazepane) | ~2.0 | quint | ~6.0 | 2H |

| CH₃ (Pyrazine) | ~2.5 | s | - | 3H |

Causality Behind Assignments:

-

Aromatic Protons (H-3', H-5'): The protons on the pyrazine ring are in a highly deshielded environment due to the electron-withdrawing nature of the nitrogen atoms, hence their downfield chemical shifts.

-

Diazepane Protons: The protons on the carbons adjacent to the nitrogen atoms (C-2, C-7, C-3, C-6) are deshielded compared to the protons on C-5. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on concentration and solvent.

-

Methyl Protons: The methyl group protons on the pyrazine ring appear as a singlet in the upfield region, as expected for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyrazine) | ~158 |

| C-6' (Pyrazine) | ~155 |

| C-4' (Pyrazine) | ~150 |

| C-3' (Pyrazine) | ~135 |

| C-5' (Pyrazine) | ~132 |

| C-2, C-7 (Diazepane) | ~50 |

| C-3, C-6 (Diazepane) | ~48 |

| C-5 (Diazepane) | ~28 |

| CH₃ (Pyrazine) | ~21 |

Causality Behind Assignments:

-

Pyrazine Carbons: The carbons of the pyrazine ring are significantly deshielded and appear in the aromatic region of the spectrum (>130 ppm). The carbons directly attached to nitrogen (C-2', C-6') are the most downfield.

-

Diazepane Carbons: The aliphatic carbons of the diazepane ring appear in the upfield region of the spectrum (<60 ppm). The carbons adjacent to the nitrogen atoms are more deshielded than the central methylene carbon (C-5).

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Analysis

-

Ionization Technique: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Fragmentation Analysis (MS/MS): To gain further structural insights, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

MS Spectral Interpretation

-

Molecular Ion: The expected exact mass of the protonated molecule [C₁₀H₁₆N₄ + H]⁺ is approximately 193.1453 m/z. High-resolution mass spectrometry should confirm this value to within a few parts per million (ppm).

-

Key Fragmentation Pathways: The MS/MS spectrum of the [M+H]⁺ ion is predicted to show characteristic fragment ions resulting from the cleavage of the diazepane ring and the bond connecting the two ring systems.

Caption: Predicted fragmentation pathway for this compound.

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique based on the vibrations of the atoms of a molecule. An IR spectrum is obtained by passing infrared radiation through a sample and determining what fraction of the incident radiation at a particular energy is absorbed by the sample. This technique is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet. For a more modern approach, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be acquired first. Then, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Diazepane) | 3300 - 3500 | Medium, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=N Stretch (Pyrazine) | 1580 - 1650 | Medium to Strong |

| C=C Stretch (Pyrazine) | 1400 - 1600 | Medium |

| C-N Stretch | 1000 - 1350 | Medium |

Causality Behind Assignments:

-

N-H Stretch: The broadness of the N-H stretching band is due to hydrogen bonding.

-

C-H Stretches: The C-H stretching vibrations for the aromatic protons on the pyrazine ring appear at a slightly higher frequency than those for the aliphatic protons on the diazepane ring.

-

C=N and C=C Stretches: The absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyrazine ring system.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, and IR techniques, allows for its unambiguous structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle. The data and interpretations presented in this guide serve as a robust framework for the characterization of this and structurally related compounds, ensuring the high level of scientific rigor required in modern drug discovery and development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

A Technical Guide to the Physicochemical Properties of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, a heterocyclic compound of interest to researchers in drug discovery and development. In the absence of extensive empirical data for this specific molecule, this document synthesizes theoretical predictions based on its constituent chemical moieties—a substituted pyrazine and a diazepane ring—with established analytical methodologies. We present predicted values for key parameters including solubility, pKa, and the octanol-water partition coefficient (logP). Furthermore, this guide details the standardized experimental protocols essential for the empirical determination of these properties, offering a robust framework for scientists to validate these predictions and further characterize this compound. This work aims to serve as a foundational resource, enabling a deeper understanding of the molecule's behavior in biological and chemical systems, thereby guiding its potential applications in medicinal chemistry.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the cornerstone of all subsequent physicochemical and pharmacological investigations. This section delineates the fundamental structural and identifying characteristics of this compound.

The structure combines a methyl-substituted pyrazine ring, an aromatic diazine, with a saturated seven-membered 1,4-diazepane ring. This unique combination of an aromatic and a saturated heterocyclic system dictates its chemical personality and, consequently, its physical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₆N₄ | PubChem[1] |

| Molecular Weight | 192.26 g/mol | - |

| Canonical SMILES | CC1=NC=CN=C1N2CCNCCNC2 | - |

| 2D Structure |  | - |

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential as a therapeutic agent.[2] The following properties for this compound are predicted based on the known characteristics of its pyrazine and diazepane components.

Solubility

Solubility profoundly impacts a drug's bioavailability. The target molecule possesses both polar and non-polar features. The four nitrogen atoms, particularly those on the flexible diazepane ring, are capable of acting as hydrogen bond acceptors, while the N-H group on the diazepane is a hydrogen bond donor. This suggests a degree of aqueous solubility. Pyrazine itself is soluble in water.[3][4] However, the carbon backbone and the methyl group introduce lipophilic character.

-

Aqueous Solubility: Moderate solubility is anticipated. The presence of multiple nitrogen atoms should facilitate dissolution in polar protic solvents like water and ethanol.

-

Organic Solubility: The molecule is expected to be soluble in a range of organic solvents, including dimethyl sulfoxide (DMSO) and methanol, which are common solvents for stock solutions in early-stage drug discovery.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | Presence of four nitrogen atoms for hydrogen bonding.[3] |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| DMSO | Soluble | Highly polar aprotic solvent, effective for a wide range of compounds. |

| 1-Octanol | Soluble | Represents a lipophilic environment, relevant for logP determination. |

Acidity and Basicity (pKa)

The pKa value, the negative logarithm of the acid dissociation constant, is crucial for understanding a compound's ionization state at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and receptor-binding interactions. This compound has multiple nitrogen atoms that can be protonated.

-

Pyrazine Nitrogens: Pyrazine is a weak base with a pKa of approximately 0.65 for its conjugate acid.[5] The nitrogen atoms in the aromatic ring are significantly less basic than those in the saturated diazepane ring due to the delocalization of their lone pair electrons within the aromatic system.

-

Diazepane Nitrogens: The 1,4-diazepane (or homopiperazine) ring contains two secondary amine-like nitrogens.[6] These are aliphatic amines and are expected to be significantly more basic. The pKa values for the conjugate acids of similar saturated cyclic diamines are typically in the range of 8 to 11. The nitrogen at position 4 is a secondary amine and is expected to be the most basic site. The nitrogen at position 1, being directly attached to the electron-withdrawing pyrazine ring, will have its basicity reduced.

Table 3: Predicted pKa Values

| Ionizable Group | Predicted pKa (Conjugate Acid) | Rationale |

| N4-H (Diazepane) | ~9.0 - 10.5 | Aliphatic secondary amine, expected to be the most basic center. |

| N1 (Diazepane) | ~6.0 - 7.5 | Basicity reduced by the electron-withdrawing effect of the adjacent pyrazine ring. |

| Pyrazine Nitrogens | < 1.0 | Aromatic nitrogens with low basicity.[5][7] |

Lipophilicity (logP)

The octanol-water partition coefficient (P), or its logarithmic form (logP), is the primary measure of a compound's lipophilicity. It is a key factor in predicting membrane permeability and overall ADME properties. A balanced logP (typically between 1 and 3 for orally administered drugs) is often sought in drug design.

Based on its structure, which contains a 10-carbon backbone and a methyl group, balanced against four nitrogen atoms, a positive logP value is anticipated, indicating a slight preference for a lipophilic environment over an aqueous one. For comparison, the logP of the parent pyrazine is -0.26.[4] However, the addition of the larger, more aliphatic diazepane ring and the methyl group will substantially increase the lipophilicity.

Table 4: Predicted Lipophilicity

| Parameter | Predicted Value | Rationale |

| logP | 1.0 - 2.0 | Balance between the lipophilic hydrocarbon structure and the polar nitrogen atoms. |

Experimental Determination Protocols

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following sections detail standardized, self-validating protocols for determining the core physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] It directly measures the concentration of a saturated solution.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, filtration through a 0.22 µm filter is recommended.

-

Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Validation: The presence of undissolved solid in the vial at the end of the experiment visually confirms that a saturated solution was achieved.

Caption: Workflow for the Shake-Flask Solubility Assay.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes in a solution upon the addition of a titrant (an acid or a base).

Protocol:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if aqueous solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated burette.

-

Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites.

-

Basic Titration: Subsequently, titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve, where half of a specific functional group has been neutralized. Specialized software is used to calculate the precise pKa values from the curve's inflection points.

-

System Validation: The method is validated by periodically titrating compounds with known pKa values to ensure the accuracy of the electrode and titrant concentrations.

Caption: Workflow for Potentiometric pKa Determination.

LogP Determination (HPLC Method)

While the shake-flask method is traditional, reverse-phase HPLC offers a faster, high-throughput alternative for estimating logP values. It relies on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

Protocol:

-

Calibration: Prepare a series of standard compounds with known logP values that span a relevant range (e.g., -1 to 5).

-

Chromatography: Inject each standard and the test compound onto a reverse-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

-

Retention Time Measurement: Record the retention time (t_R) for each compound. Also, measure the column dead time (t_0) using a non-retained compound (e.g., uracil).

-

Capacity Factor Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the log(k) of the standards against their known logP values. A linear relationship should be observed.

-

LogP Calculation: Using the linear regression equation from the calibration curve and the measured log(k) of the test compound, calculate its logP value.

-

Self-Validation: The linearity of the calibration curve (R² > 0.98) validates the experimental run.

Caption: Workflow for HPLC-Based LogP Determination.

Stability Considerations

The chemical stability of a compound under various conditions is a critical parameter for its development as a drug.

-

pH Stability: The pyrazine ring is generally stable to both acidic and alkaline conditions.[9] The diazepane ring, being a saturated amine, is also relatively stable. Hydrolytic stability should be assessed across a range of pH values (e.g., pH 2, 7.4, and 9) to simulate conditions in the gastrointestinal tract and blood.

-

Thermal Stability: Pyrazine derivatives can be thermally stable, but this should be confirmed using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

-

Oxidative Stability: The molecule should be tested for its stability in the presence of oxidative agents, as this can be a route of degradation.

Conclusion

This compound is a novel heterocyclic compound with physicochemical properties that are predicted to be favorable for drug development. Its anticipated moderate aqueous solubility, multiple basic centers for salt formation, and a balanced lipophilicity profile suggest it warrants further investigation. The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to empirically determine these critical parameters. This foundational characterization is an indispensable step in elucidating the compound's ADME profile and ultimately understanding its potential as a therapeutic candidate.

References

-

Solubility of Things . Pyrazine. [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Avdeef, A. (2001). pH-Metric solubility. 3. Dissolution-titration-template method for solubility determination. European Journal of Pharmaceutical Sciences, 14(4), 281-291.

- Völgyi, G., et al. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 55-74.

-

FooDB . (2010). Showing Compound Pyrazine (FDB012468). [Link]

- Valko, K. (2004). High-throughput determination of logP and pKa. Current Drug Discovery, 21-26.

-

ACD/Labs . LogP—Making Sense of the Value. [Link]

-

PubChem . Diazepane. CID 66803570. [Link]

-

PubChem . 1-(Pyridin-4-YL)-1,4-diazepane. CID 2760508. [Link]

-

PubChem . 1H-1,4-Diazepine. CID 12312963. [Link]

-

PubChem . Hexahydro-1,4-diazepine. CID 68163. [Link]

- Shen, Z., et al. (2003). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.

-

Wikipedia . Pyrazine. [Link]

-

MDPI . (2019). Homopiperazine (Hexahydro-1,4-diazepine). [Link]

-

PubChem . Pyrazine. CID 9261. [Link]

- Duan, J., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(21), 7586.

- Shibata, N., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(17), 7856-7867.

-

Bentham Science . 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

PubChem . Diazepine. CID 166734. [Link]

-

Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

-

MDPI . (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

- Franchin, T. B., et al. (2020). Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. Current Drug Metabolism, 21(11), 915-923.

-

PubChem . Pyrazine. CID 9261. [Link]

-

PubChem . 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane. CID 4402173. [Link]

-

ResearchGate . (2022). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

Sources

- 1. CID 66803570 | C10H24N4 | CID 66803570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-(4-Methylhexan-2-yl)-3-propan-2-yl-1,4-diazepane | C15H32N2 | CID 65516584 - PubChem [pubchem.ncbi.nlm.nih.gov]

In vitro metabolic stability of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Executive Summary

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for drug-drug interactions. This guide provides a comprehensive, technically-grounded framework for evaluating the in vitro metabolic stability of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating methodology. We will detail the use of human liver microsomes as a primary tool for assessing Phase I metabolism, outline a complete experimental protocol from incubation to bioanalysis, and provide a clear pathway for data analysis and interpretation. This whitepaper is designed for researchers, scientists, and drug development professionals seeking to establish a rigorous and predictive metabolic stability assessment for novel compounds.

Introduction: The Imperative of Metabolic Stability

In the trajectory of drug discovery and development, early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Of these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is often the primary driver of drug clearance from the body.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, whereas one that is metabolized too slowly could accumulate and lead to toxicity. The liver is the principal organ of drug metabolism, largely due to its high concentration of xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][3]

The subject of this guide, this compound, belongs to the 1,4-diazepane class of heterocyclic compounds, a scaffold associated with a wide range of biological activities.[4] Understanding its metabolic liability is a non-negotiable step in its preclinical development. In vitro metabolic stability assays serve as a cost-effective, high-throughput method to predict in vivo hepatic clearance, rank-order compounds, and guide medicinal chemistry efforts to optimize metabolic properties.[5][6] This guide focuses on the most widely adopted system for this purpose: liver microsomes.[2][6]

The Scientific Principle: Measuring Disappearance to Predict Clearance

The core principle of a metabolic stability assay is straightforward: the test compound is incubated with a metabolically active biological matrix, and the rate at which the parent compound is consumed is measured over time.[5][7] This rate of disappearance provides the basis for calculating key pharmacokinetic parameters.

-

In Vitro Half-Life (t½): The time required for 50% of the initial compound concentration to be metabolized. A shorter half-life indicates lower stability.

-

Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[8] It represents the volume of liver matrix cleared of the drug per unit time, normalized to the amount of protein in the incubation.[8]

These in vitro values are foundational for predicting in vivo hepatic clearance and subsequent pharmacokinetic behavior in humans, a process guided by regulatory agencies like the FDA.[9][10]

Foundational Experimental Design: A Self-Validating System

A scientifically sound protocol is a self-validating one. Every component is chosen to answer a specific question and to ensure the data generated is reliable and interpretable.

The In Vitro System: Why Human Liver Microsomes (HLM)?

While various systems exist (hepatocytes, S9 fractions), pooled human liver microsomes are the workhorse for early-stage stability screening for several compelling reasons:[2][6]

-

Enzyme Content: HLMs are enriched with the major Phase I drug-metabolizing enzymes, including the CYP450s, which are embedded in the endoplasmic reticulum membrane and are responsible for the metabolism of a majority of marketed drugs.[1][2][11]

-

Cost and Throughput: Microsomes are relatively inexpensive, can be stored for long periods, and are easily adapted to high-throughput, multi-well plate formats, making them ideal for screening numerous compounds.[2][11]

-

Simplicity: The system is less complex than whole cells, allowing for a direct assessment of enzymatic metabolism without the confounding factors of cellular uptake and export.[11]

By using microsomes pooled from multiple donors, the impact of inter-individual variability in enzyme expression is minimized, providing a more representative measure of the general population.[2]

The Importance of Controls

Controls are non-negotiable for validating the assay's integrity.

-

Negative Control (-Cofactor): The reaction is run without the essential CYP450 cofactor, NADPH.[2] Significant disappearance of the test compound in this control would indicate non-enzymatic degradation (e.g., chemical instability in the buffer) or metabolism by non-NADPH-dependent enzymes.

-

Positive Control (+Cofactor): High-clearance compounds with well-characterized metabolic pathways (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) are run alongside the test compound.[7] This confirms that the microsomal preparation and cofactor system are enzymatically active.

-

Zero-Time Point (T0): This sample is quenched immediately after the addition of the test compound. It represents 100% of the compound at the start of the reaction and is used to normalize all other time points.[11]

Rationale for Key Assay Parameters

-

Test Compound Concentration (1 µM): The substrate concentration is kept well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes.[7] This ensures that the rate of metabolism is directly proportional to the substrate concentration (first-order kinetics), which simplifies the calculation of half-life and intrinsic clearance.

-

Microsomal Protein Concentration (0.5 mg/mL): This concentration is a balance. It must be high enough to produce measurable metabolism within a practical timeframe but low enough to minimize non-specific binding of the test compound to microsomal proteins.[2]

-

Cofactor: NADPH is the essential electron-donating cofactor required for CYP450 enzyme activity.[2][12] An NADPH-regenerating system is often used to maintain a constant supply throughout the incubation.[13]

Detailed Experimental Protocol: Microsomal Stability of this compound

This section provides a step-by-step methodology for conducting the assay.

Materials and Reagents

-

Test Compound: this compound (10 mM stock in DMSO)

-

Biological Matrix: Pooled Human Liver Microsomes (20 mg/mL stock)

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4[7]

-

Cofactor Solution: NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive Controls: Midazolam, Dextromethorphan (10 mM stocks in DMSO)

-

Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis.

-

Equipment: 96-well incubation plates, multi-channel pipettes, incubating shaker (37°C), centrifuge.

Workflow Visualization

The overall experimental process can be visualized as follows:

Caption: High-level workflow for the in vitro metabolic stability assay.

Step-by-Step Incubation Procedure

-

Prepare Master Mix: In a 96-well plate, prepare a master mix of phosphate buffer and human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

-

Add Compound: Add the test compound, positive controls, or vehicle (for -compound blanks) to the appropriate wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.[7]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the "-Cofactor" controls. For the T0 samples, add the quenching solution before adding the NADPH solution.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a sufficient volume (e.g., 2-4 volumes) of ice-cold acetonitrile with the internal standard.[7][11] The acetonitrile serves to precipitate the microsomal proteins, effectively stopping all enzymatic activity.

-

Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

-

Transfer for Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS for Sensitive Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound in the complex biological matrix.[5][6] Its superior sensitivity and specificity allow for accurate measurement even at low concentrations.[14]

-

Principle: The LC system separates the parent compound from its metabolites and other matrix components. The mass spectrometer then selectively detects and quantifies the parent compound using Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented into a characteristic product ion.[15][16]

-

Internal Standard: A stable, non-endogenous compound added at a known concentration to all samples. It helps correct for variations in sample processing and instrument response, ensuring analytical precision.

-

Quantification: The amount of remaining parent compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve or, more commonly for this assay, relative to the T0 sample.

Data Analysis and Interpretation

Data Analysis Pipeline

Caption: Logical flow of data processing from raw output to final parameters.

Calculations

-

Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

-

% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

-

-

Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the resulting line from linear regression is the elimination rate constant (k).

-

Slope (k) = (ln(C1) - ln(C2)) / (t1 - t2)

-

t½ (min) = 0.693 / k[8]

-

-

Intrinsic Clearance (Clint): Calculate the intrinsic clearance, expressed in µL/min/mg protein.

-

Clint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))[8]

-

Representative Data Presentation

The final data for this compound, alongside controls, should be summarized clearly. The following table presents a hypothetical dataset for illustrative purposes.

| Compound | Time (min) | % Parent Remaining (Mean ± SD) | Calculated t½ (min) | Calculated Clint (µL/min/mg) |

| This compound (-NADPH) | 45 | 98.2 ± 3.1 | > 45 | Negligible |

| This compound (+NADPH) | 0 | 100 | 28.5 | 48.6 |

| 5 | 88.1 ± 4.5 | |||

| 15 | 65.3 ± 3.9 | |||

| 30 | 41.5 ± 2.8 | |||

| 45 | 24.9 ± 3.2 | |||

| Midazolam (Positive Control) | 0 | 100 | 6.2 | 223.5 |

| 5 | 58.9 ± 5.1 | |||

| 15 | 19.7 ± 2.5 | |||

| 30 | 3.5 ± 1.1 | |||

| 45 | < 1 |

Interpretation of Hypothetical Data: In this example, the test compound shows moderate clearance. Its stability in the absence of NADPH confirms the loss is due to enzymatic metabolism. The rapid clearance of the positive control validates the assay's performance.

Advanced Application: Reaction Phenotyping

Once it is established that a compound is metabolized, the next critical question is: which enzymes are responsible? This is answered through reaction phenotyping studies.[12][17] Identifying the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) involved is crucial for predicting clinical drug-drug interaction (DDI) potential, as recommended by regulatory guidance.[18][19]

Common Approaches:

-

Recombinant Human CYPs: The test compound is incubated individually with a panel of cDNA-expressed human CYP enzymes to see which ones can metabolize it.[17][18]

-

Chemical Inhibition: The assay is run in pooled HLM in the presence and absence of potent, isoform-specific chemical inhibitors. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.[17][20]

Conclusion

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery. It provides a robust, scalable, and predictive measure of a compound's susceptibility to hepatic metabolism. By following the detailed, rationale-driven protocol outlined in this guide, researchers can confidently assess the metabolic fate of this compound. The resulting data on half-life and intrinsic clearance are critical for making informed decisions, guiding the optimization of metabolic liabilities, and ultimately increasing the probability of advancing a successful clinical candidate.

References

-

Creative Bioarray. Microsomal Stability Assay. [Link]

-

U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]

-

Springer Nature Experiments. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

-

Di, L., & Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Request PDF. [Link]

-

LeCluyse, E. L. (2009). In Vitro Assays for Induction of Drug Metabolism. PubMed. [Link]

-

Mercell. Metabolic stability in liver microsomes. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

-

Creative Bioarray. CYP and UGT Reaction Phenotyping Assay. [Link]

-

U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies - Guidance for Industry. [Link]

-

Springer Nature Experiments. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. [Link]

-

Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

Evotec (Cyprotex). Microsomal Stability. [Link]

-

Evotec (Cyprotex). Reaction Phenotyping Assay. [Link]

-

MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

-

Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. [Link]

-

BioIVT. Metabolic Stability Assay Services. [Link]

-

National Institutes of Health. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. [Link]

-

ResearchGate. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. [Link]

-

QPS. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

-

ResearchGate. (2019). In vitro test methods for metabolite identification: A review. [Link]

-

ResearchGate. (2016). An evaluation of the latest in vitro tools for drug metabolism studies. [Link]

-

Chow, A. T., & Luffer-Atlas, D. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology. [Link]

-

Colby, J. M. (2007). Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS. PubMed. [Link]

-

Bruker Daltonics. (2012). LC-MSn in clinical and forensic toxicology. [Link]

-

LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Springer Nature Experiments. (2014). LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium. [Link]

-

Asif, M. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. mercell.com [mercell.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. M12 Drug Interaction Studies | FDA [fda.gov]

- 10. fda.gov [fda.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. rsc.org [rsc.org]

- 15. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 17. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 18. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 1-(6-Methylpyrazin-2-yl)-1,4-diazepane. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. The methodologies detailed herein are designed to establish a foundational understanding of the compound's cytotoxic potential, guiding subsequent, more focused investigations.

Introduction and Scientific Rationale

The compound this compound integrates two heterocyclic scaffolds of significant pharmacological interest: pyrazine and 1,4-diazepane. Pyrazine derivatives are known to possess a wide array of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] The 1,4-diazepane ring is a core structure in many biologically active compounds, with applications ranging from central nervous system agents to potential anticancer drugs.[3][4][5] The unique combination of these two moieties in a single molecule warrants a thorough investigation of its biological effects, beginning with a fundamental assessment of its cytotoxicity.

Preliminary cytotoxicity screening is a critical initial step in the drug discovery pipeline.[6][7] It serves to identify the concentration range at which a compound elicits a toxic response in cultured cells, providing a preliminary indication of its therapeutic index. This early assessment is crucial for making informed decisions about which compounds should proceed to more advanced stages of development.

This guide outlines a multi-assay, multi-cell line approach to the cytotoxicity screening of this compound. By employing assays that probe different cellular mechanisms—metabolic activity, membrane integrity, and lysosomal function—we can construct a more complete and reliable initial toxicity profile of the compound.

Strategic Experimental Design

The cornerstone of a robust preliminary screen is a well-considered experimental design. This involves the careful selection of cellular models and toxicological endpoints.

Selection of Cell Lines: A Multi-faceted Approach

To gain a broad understanding of the compound's cytotoxic potential and possible selectivity, a panel of both cancerous and non-cancerous cell lines is recommended.

-

Cancer Cell Line Panel: A selection of cell lines from diverse tissue origins will help to identify if the compound exhibits preferential cytotoxicity. For example:

-

MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.

-

A549: A human lung carcinoma cell line.

-

HCT-116: A human colorectal carcinoma cell line.

-

-

Non-Cancerous Control: Including a non-cancerous cell line is essential for assessing the compound's potential for off-target toxicity and for calculating a preliminary selectivity index.

-

HEK293: A human embryonic kidney cell line, commonly used as a control in cytotoxicity studies.[6]

-

Rationale for a Multi-Assay Platform

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through various mechanisms. Therefore, a multi-assay approach is advocated to provide a more comprehensive and validated assessment.[8][9]

-

MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][10] A decrease in the rate of formazan production is indicative of reduced cell viability or proliferation.

-

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][11] The LDH assay quantifies this release as an indicator of cytotoxicity.

-

Neutral Red (NR) Uptake Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12] A reduced uptake of the dye is indicative of a decrease in the number of viable cells or damage to the lysosomes.

The following diagram illustrates the overall experimental workflow:

Caption: Overall experimental workflow for cytotoxicity screening.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific cell lines and laboratory conditions.

Cell Culture and Maintenance

-

Culture Conditions: Culture the selected cell lines in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Compound Preparation

-

Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response study (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

MTT Assay Protocol

Caption: MTT assay workflow.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing the serially diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol

Caption: LDH assay workflow.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided with the kit.

-

Absorbance Reading: Measure the absorbance at 490 nm.

Neutral Red Uptake Assay Protocol

Caption: Neutral Red assay workflow.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Neutral Red Addition: Add pre-warmed medium containing 50 µg/mL of Neutral Red to each well and incubate for 2-3 hours.

-

Washing: Remove the dye-containing medium and wash the cells with PBS.

-

Dye Extraction: Add 150 µL of destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

-

Shaking: Gently shake the plate for 10 minutes to ensure complete dye extraction.

-

Absorbance Reading: Measure the absorbance at 540 nm.

Data Analysis and Interpretation

Calculation of Cell Viability

For each assay, calculate the percentage of cell viability using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. This value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Summarize the calculated IC50 values in a table for easy comparison across different cell lines and assays.

Table 1: Hypothetical IC50 Values (µM) for this compound after 48-hour Treatment

| Cell Line | MTT Assay | LDH Assay | Neutral Red Assay |

| MCF-7 | 25.3 | 30.1 | 28.5 |

| A549 | 45.8 | 52.4 | 48.9 |

| HCT-116 | 18.9 | 22.5 | 20.7 |

| HEK293 | >100 | >100 | >100 |

Interpretation of Results

-

Potency: Lower IC50 values indicate higher cytotoxic potency.

-

Selectivity: A significantly higher IC50 value in the non-cancerous cell line (HEK293) compared to the cancer cell lines suggests potential cancer-selective cytotoxicity.

-

Mechanism of Action Clues: Discrepancies in IC50 values between the different assays may provide preliminary insights into the compound's mechanism of action. For example, a much lower IC50 in the LDH assay compared to the MTT assay might suggest that the primary mode of cell death is through membrane damage rather than metabolic inhibition.

Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary in vitro cytotoxicity screening of this compound. By employing a panel of diverse cell lines and a multi-assay approach, researchers can obtain a comprehensive initial assessment of the compound's cytotoxic potential. The data generated from these studies will be instrumental in guiding future research, including more detailed mechanistic studies and in vivo efficacy and toxicity evaluations.

References

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed. Available at: [Link]

-